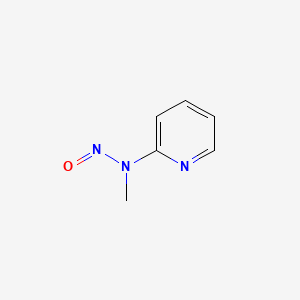
Cyclohexa-2,5-diene-1-carboxylic acid
Vue d'ensemble
Description
Cyclohexa-2,5-diene-1-carboxylic acid is a chemical compound with the linear formula C7H8O2 . It has a molecular weight of 124.141 . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
Synthetic routes to pure 1-phenylcyclohexa-2,5-diene-1-carboxylic acid and derived esters have been developed . The preparation of these compounds involves several steps, including the synthesis of cyclohexa-2,5-dien-1-ylmethanol derivatives .Molecular Structure Analysis
The molecular structure of Cyclohexa-2,5-diene-1-carboxylic acid consists of a cyclohexadiene ring with a carboxylic acid group attached . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Cyclohexa-2,5-diene-1-carboxylic acid can undergo various chemical reactions. For instance, it has been studied in the context of dehydrative coupling with 1,1-diarylalkenes . Additionally, its homolytic dissociation has been investigated using EPR spectroscopy .Applications De Recherche Scientifique
Reductive Free-Radical Alkylations and Cyclisations
Cyclohexa-2,5-diene-1-carboxylic acid demonstrates efficacy as a mediator in alkyl radical chain addition and cyclisation processes. The reductive alkylations using this compound are successful, even with limited equivalents of alkene. This process facilitates the generation of products such as 7-oxabicyclo[4.3.0]nonane. The reactions are free from metal contaminants, and the alkyl radicals undergo direct reduction before addition or cyclisation (Baguley & Walton, 1998).
Alkyl Radical Generation
Cyclohexa-2,5-diene-1-carboxylic acid derivatives are used to generate alkyl radicals. These radicals can be trapped with moderate efficiency by halogen donors or alkenes, showcasing the compound's utility in radical chemistry (Binmore, Cardellini, & Walton, 1997).
Transfer Hydrogenation
Cyclohexa-2,5-diene-1-carboxylic acid is effective in Brønsted acid-catalyzed transfer hydrogenation processes. This application is particularly relevant in the transfer hydrogenation of alkenes, where the compound acts as a dihydrogen surrogate (Chatterjee & Oestreich, 2016).
Desymmetrization and Diastereoselective Protonation
In the realm of stereochemistry, cyclohexa-2,5-diene-1-carboxylic acid derivatives are involved in desymmetrization processes, particularly in diastereoselective protonation-hydroamination cascades. This application is significant in the synthesis of bicyclic allylic amines (Lebeuf, Robert, Schenk, & Landais, 2006).
Diastereoselective Alkylation Reactions
The compound demonstrates remarkable stereoselectivity in diastereoselective alkylation reactions. These reactions are crucial for the formation of compounds with specific stereochemical configurations, relevant in the synthesis of complex molecules (Bennett et al., 2012).
Role in Anaerobic Benzoate Degradation
Cyclohexa-2,5-diene-1-carboxylic acid has been identified as an intermediate in anaerobic benzoate degradation by Rhodopseudomonas palustris. This highlights its role in microbial metabolism and environmental chemistry (Gibson & Gibson, 1992).
Homolytic Dissociation Studies
This compound is studied for its homolytic dissociation, particularly in EPR spectroscopy, to understand the behavior of carboxylic acids in radical chemistry. This research contributes to the broader understanding of radical mechanisms and stability (Jackson & Walton, 2001).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s known that cyclohexadienyl radicals can undergo dissociation, a process that is influenced by the structure of the 1-alkyl substituent and electron delocalization in the ejected carbon-centered radical .
Safety and Hazards
While specific safety data for Cyclohexa-2,5-diene-1-carboxylic acid was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
cyclohexa-2,5-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2-6H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITZRXZBFQSDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197360 | |
| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4794-04-1 | |
| Record name | 2,5-Cyclohexadiene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4794-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004794041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





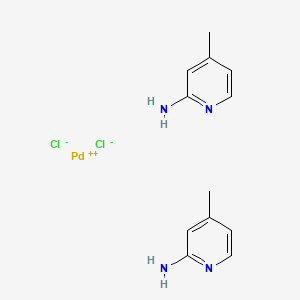

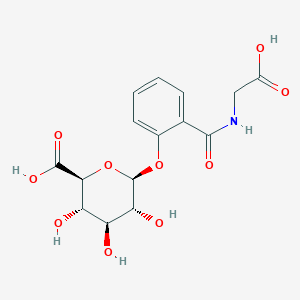

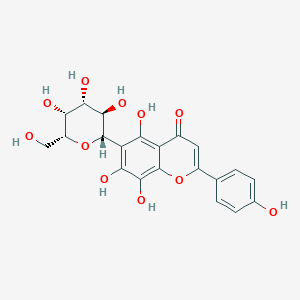

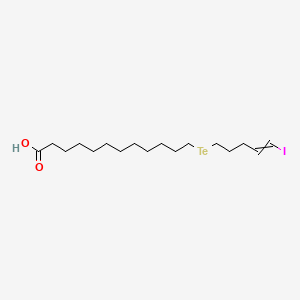
![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)

